molecular formula C31H32N4O3S B2431869 N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide CAS No. 1115324-10-1

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide

Cat. No.: B2431869
CAS No.: 1115324-10-1
M. Wt: 540.68
InChI Key: BLXBWWPDEGNOBJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest for researchers.

Properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3S/c1-21-10-12-22(13-11-21)18-32-28(36)20-39-31-34-27-9-5-4-8-26(27)30(38)35(31)19-23-14-16-24(17-15-23)29(37)33-25-6-2-3-7-25/h4-5,8-17,25H,2-3,6-7,18-20H2,1H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXBWWPDEGNOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: This step involves the reaction of the quinazoline intermediate with a thioether reagent, often under mild conditions to avoid decomposition.

    Attachment of the 4-Methylbenzyl Group: This step typically involves nucleophilic substitution reactions, where the 4-methylbenzylamine is introduced.

    Final Coupling with Cyclopentyl Group: The final step involves coupling the intermediate with a cyclopentyl group, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, which can lead to various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylamine: A simpler compound with a similar benzylamine group.

    Quinazoline Derivatives: Compounds with a quinazoline core, known for their biological activity.

    Thioether-Linked Compounds: Compounds with a thioether linkage, which can undergo similar chemical reactions.

Uniqueness

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is unique due to its combination of a quinazoline core, thioether linkage, and cyclopentyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a quinazoline core, which is recognized for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

C22H28N4O2S\text{C}_{22}\text{H}_{28}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes:

  • A quinazoline core , known for its biological activity.
  • A thioether linkage , which may enhance the compound's stability and biological interactions.
  • A cyclopentyl group that may influence lipophilicity and cellular uptake.

Properties

The compound exhibits several important physicochemical properties, which are crucial for its biological activity:

  • Molecular weight : 396.55 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.
  • Stability : Stable under standard laboratory conditions but may undergo oxidation or reduction reactions depending on environmental factors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The quinazoline core is known to inhibit various enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Signaling Modulation : The compound may modulate signaling pathways by interacting with cellular receptors, influencing processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties:

  • In vitro studies : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as HepG2 by arresting the cell cycle at the S phase .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineEffectMechanism of Action
HepG2Induces apoptosisCell cycle arrest at S phase
VariousInhibits proliferationEnzyme inhibition

Table 2: Antimicrobial Activity Overview

Compound TypePathogen TargetedActivity Level
Quinazoline derivativesBacteria (e.g., E. coli)Moderate to high
Thioether-linked compoundsFungi (e.g., Candida)Variable effectiveness

Case Studies

Several case studies have explored the biological effects of compounds related to N-cyclopentyl-4-{...}. For instance, a study on a similar quinazoline derivative demonstrated significant anti-HBV activity in vitro, suggesting potential antiviral applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of N-cyclopentyl-4-{...}. Studies indicate that:

  • The compound exhibits moderate bioavailability.
  • Toxicity assessments reveal acceptable safety margins in preliminary studies.

Q & A

Basic Research Questions

Q. What are the key structural motifs in N-cyclopentyl-4-...benzamide that influence its biological interactions?

  • The compound features a quinazoline core (known for kinase inhibition and DNA interaction), a cyclopentyl group (enhances lipophilicity and target binding), and a sulfanyl linkage that stabilizes interactions with cysteine residues in enzymes. Substituents like the 4-methylphenylcarbamoyl group modulate solubility and receptor affinity .

Q. What synthetic methodologies are commonly used to construct the quinazoline core in this compound?

  • The quinazoline ring is typically synthesized via:

  • Cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions.
  • Oxidative cyclization of 2-aminobenzamide precursors using reagents like POCl₃ or I₂ .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HR-MS) validates molecular formula.
  • HPLC with UV detection ensures >95% purity, crucial for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the sulfanyl-containing intermediate?

  • Key variables :

  • Temperature : Maintain 60–80°C during thiol coupling to prevent side reactions.
  • Solvent : Use anhydrous DMF or THF to stabilize reactive intermediates.
  • Catalyst : Add catalytic TEA or DMAP to accelerate nucleophilic substitution .
    • Example : A 15% yield increase was achieved by replacing DCM with THF in the sulfanyl-ether formation step .

Q. How do structural modifications at the 4-methylphenylcarbamoyl position affect bioactivity?

  • Structure-activity relationship (SAR) insights :

  • Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring improve anticancer potency by enhancing electron-deficient quinazoline interactions with kinase ATP pockets.
  • Hydrophobic substituents (e.g., -CF₃) increase blood-brain barrier penetration, relevant for CNS-targeted therapies .
    • Methodology : Test derivatives via in vitro kinase inhibition assays (e.g., EGFR or VEGFR-2) and compare IC₅₀ values .

Q. How should researchers address contradictions in reported antibacterial vs. anticancer activity data?

  • Hypothesis-driven approach :

  • Assay specificity : Verify if antibacterial activity in some studies stems from contamination (e.g., endotoxins) using LC-MS.
  • Target profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities for bacterial gyrase vs. human kinases.
  • Dose-response analysis : Re-evaluate activity at lower concentrations (µM range) to rule out nonspecific cytotoxicity .

Q. What strategies mitigate oxidative degradation of the 3,4-dihydroquinazolin-4-one moiety during storage?

  • Stabilization methods :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations.
  • Packaging : Use amber glass vials to minimize photooxidation .

Methodological Workflow Table

Research Objective Key Techniques Critical Parameters
Synthesis optimizationReflux condensation, column chromatographySolvent polarity, reaction time, catalyst load
Bioactivity profilingKinase inhibition assays, MIC testingEnzyme concentration, incubation temperature
Degradation analysisAccelerated stability studies (ICH Q1A guidelines)Temperature, humidity, light exposure
Structural characterization2D NMR (COSY, HSQC), X-ray crystallographyCrystallization solvent, NMR acquisition time

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